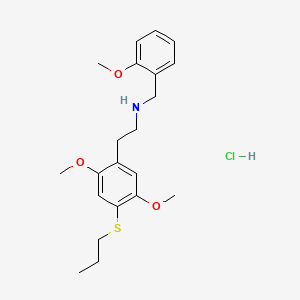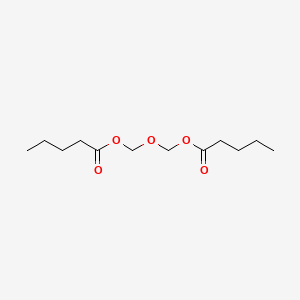
Oxybis(methylene) dipentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxybis(methylene) dipentanoate is an organic compound characterized by the presence of two pentanoate groups linked by an oxybis(methylene) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxybis(methylene) dipentanoate typically involves the reaction of pentanoic acid with a suitable oxybis(methylene) precursor. One common method involves the esterification of pentanoic acid with oxybis(methylene) glycol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Dowex 50WX8, can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Oxybis(methylene) dipentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pentanoic acid derivatives.
Reduction: Pentanol derivatives.
Substitution: Various substituted oxybis(methylene) compounds depending on the nucleophile used.
Scientific Research Applications
Oxybis(methylene) dipentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, such as adhesives and coatings
Mechanism of Action
The mechanism of action of oxybis(methylene) dipentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Oxybis(methylene) bis(3-ethyloxetane): A multifunctional oxetane monomer used in photoinitiated cationic polymerization.
Oxybis(methylene) bis(2-furancarboxylic acid): A renewable dicarboxylic acid monomer used in polyester synthesis.
Oxybis(methylene) bis(4-bromo-6-methoxy-3,1-phenylene) diacetate: A compound with antioxidant and anticancer activities.
Uniqueness
Oxybis(methylene) dipentanoate is unique due to its specific ester linkage and the potential for diverse chemical modifications. This versatility makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
40657-33-8 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.303 |
IUPAC Name |
pentanoyloxymethoxymethyl pentanoate |
InChI |
InChI=1S/C12H22O5/c1-3-5-7-11(13)16-9-15-10-17-12(14)8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
XISUWKGHCJOYJT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCOCOC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


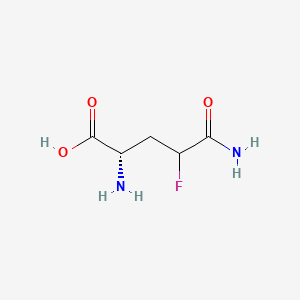


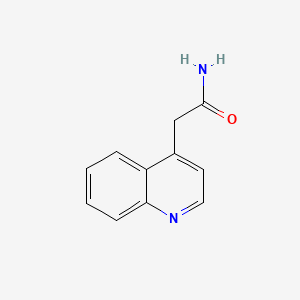
![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)
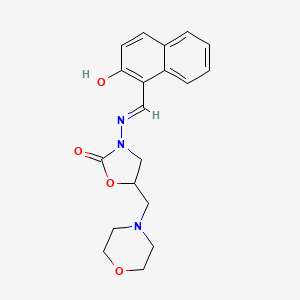
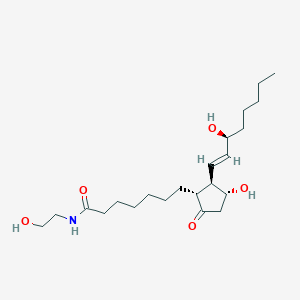
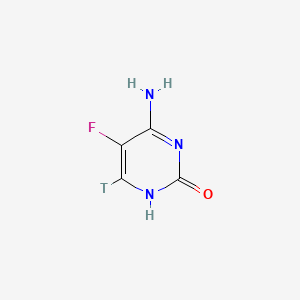
![(1S,3R,6S,7S,8S,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592521.png)

![5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one](/img/structure/B592523.png)
![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B592525.png)
